molecular formula C13H9NO B1590201 9H-Carbazole-2-carbaldehyde CAS No. 99585-18-9

9H-Carbazole-2-carbaldehyde

Cat. No. B1590201
CAS RN: 99585-18-9
M. Wt: 195.22 g/mol
InChI Key: LCENSQOWDHIKAN-UHFFFAOYSA-N
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Description

9H-Carbazole-2-carbaldehyde is a heterocyclic organic compound . It is a unique chemical used in early discovery research . The empirical formula is C14H11NO and the molecular weight is 209.24 .


Synthesis Analysis

The synthesis of 9H-Carbazole-2-carbaldehyde and its derivatives has been a subject of research . For instance, a study reported the synthesis of copper (II) complexes of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone . Another study reported the synthesis of novel carbazole-based compounds for potential application in organic electronics .


Molecular Structure Analysis

The molecular structure of 9H-Carbazole-2-carbaldehyde can be represented by the SMILES string Cn1c2ccccc2c3ccc (C=O)cc13 . More detailed structural information can be obtained from resources like the NIST Chemistry WebBook .


Chemical Reactions Analysis

9H-Carbazole-2-carbaldehyde participates in various chemical reactions. For example, it has been reported to undergo oxidation to form hydroxylated 9H-carbazole metabolites . Another study reported the formation of carbazole derivatives through reactions with different hydrazonyl chlorides .


Physical And Chemical Properties Analysis

9H-Carbazole-2-carbaldehyde is a solid substance . Its molecular weight is 209.24 . More detailed physical and chemical properties can be obtained from specialized databases or suppliers .

Scientific Research Applications

Fluorophores and Photophysical Properties

9H-Carbazole-2-carbaldehyde derivatives have been synthesized and investigated for their photophysical properties. For instance, a study by Telore et al. (2015) synthesized chromophoric extended styryls from carbazole derivatives, revealing their potential as fluorescence molecular rotors for viscosity sensing due to their aggregation-induced emission and enhanced fluorescence intensity (Telore, Satam, & Sekar, 2015).

Optical Properties and Photopolymerization Applications

Carbazole-based dyes containing aldehyde and cyanoacetic acid groups show significant potential in photopolymerization applications. A 2017 study highlighted the optical properties of these compounds, indicating their suitability as dyes/photosensitizers due to specific electron transitions and molecular structure characteristics (Abro et al., 2017).

Near-Infrared Fluorescence Probes

Carbazole derivatives have been used to create novel near-infrared fluorescence probes, as indicated in a study by You-min (2014). These probes have potential applications in medical imaging and diagnostics (You-min, 2014).

Vibrational and Electronic Spectra Analysis

The compound 9-p-tolyl-9H-carbazole-3-carbaldehyde was studied by Wang et al. (2015), focusing on its vibrational and electronic spectra. These studies are crucial for understanding the electronic properties of such compounds, with potential implications in material science and electronics (Wang et al., 2015).

Antimicrobial Activity

Synthesis and evaluation of 9H-carbazole derivatives have shown potential antimicrobial properties. A study by Salih et al. (2016) explored the antimicrobial activities of new heterocyclic derivatives of 9H-carbazole, suggesting their application in developing new antimicrobial agents (Salih, Salimon, & Yousif, 2016).

Bioinformatics and Pharmacological Applications

The application of 9H-carbazole derivatives in treating neurodegenerative diseases was explored by Avram et al. (2021). They conducted bioinformatics and pathology studies on new Schiff bases, demonstrating their potential in neurodegenerative disorders treatment (Avram et al., 2021).

Electroluminescent Materials

Carbazole dimers have been synthesized and studied for their potential as electroluminescent materials, as seen in research by Chen et al. (2006). These materials show promise in light-emitting diodes and other electronic devices due to their fluorescence and thermal stability (Chen, Lin, & Yeh, 2006).

Safety And Hazards

9H-Carbazole-2-carbaldehyde is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the GHS classification . It is advised to handle this compound with appropriate safety measures, including wearing personal protective equipment and avoiding inhalation or contact with skin and eyes .

properties

IUPAC Name

9H-carbazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c15-8-9-5-6-11-10-3-1-2-4-12(10)14-13(11)7-9/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCENSQOWDHIKAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90479100
Record name 9H-CARBAZOLE-2-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Carbazole-2-carbaldehyde

CAS RN

99585-18-9
Record name 9H-CARBAZOLE-2-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 250-mL round-bottom flask was charged with 2-nitrobiphenyl-4-carbaldehyde (6.5 g, 28.63 mmol, 1.00 equiv), PPh3 (18.8 g, 71.76 mmol, 2.50 equiv) and 1,2-dichlorobenzene (70 mL). The resulting solution was refluxed for 18 hours. The resulting mixture was concentrated under vacuum. The residue was purified by silica gel column chromatography eluted with ethyl acetate/petroleum ether (1:30) affording 9H-carbazole-2-carbaldehyde as yellow solid (3.7 g, 66%).
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
AA Thiruvalluvar, M Sridharan… - Acta Crystallographica …, 2021 - scripts.iucr.org
Two crystallographically independent molecules are present in the asymmetric unit of the title compound, C14H11NO2, with virtually identical geometries. The carbazole units are planar…
Number of citations: 6 scripts.iucr.org
AT Gunaseelan, A Thiruvalluvar, AE Martin… - … Section E: Structure …, 2007 - scripts.iucr.org
The carbazole unit of the title molecule, C14H11NO2, is planar. The hydroxy group at position 1, carbaldehyde group at position 2, and methyl group at position 3 (with the exception of …
Number of citations: 2 scripts.iucr.org
NG Kang, YH Hur, M Changez, BG Kang, YG Yu… - Polymer, 2013 - Elsevier
… The 9H-carbazole-2-carbaldehyde (10.9 g, 55.7 mmol) was dissolved in THF (50 ml) and added slowly to the mixture of methyl triphenyl phosphonium and potassium tert-butoxide in …
Number of citations: 6 www.sciencedirect.com
A Venkateswararao, KRJ Thomas, CP Lee… - … applied materials & …, 2014 - ACS Publications
… The required aldehyde, 7-bromo-9-butyl-9H-carbazole-2-carbaldehyde (2), was prepared from 1 by lithiation with n-butyl lithium followed by quenching with DMF and subsequent acidic …
Number of citations: 186 pubs.acs.org
VK Ol'khovik, AG Baran - Russian journal of organic chemistry, 2010 - Springer
A number of new symmetrically and unsymmetrically substituted 2,7-phenylethenyl and benzoxazol-2-ylethenyl N-ethylcarbazole derivatives were synthesized by successive Wittig and …
Number of citations: 3 link.springer.com
A Sharma, KRJ Thomas, KK Kesavan, I Siddiqui… - Dyes and …, 2021 - Elsevier
… -carbazole (1) and 9-butyl-9H-carbazole-2-carbaldehyde (2) whereas 2,7 substituted dyes … The compound 2a was obtained by treating 9-butyl-9H-carbazole-2-carbaldehyde (2) with 1 …
Number of citations: 3 www.sciencedirect.com
D Fabrications - Asian Journal of Chemistry, 2021 - researchgate.net
… In addition, 9-phenyl9H-carbazole-2-carbaldehyde (11.53 g) and ethanol (125 mL) were incorporated into a 250 mL flask and then 10 g BrCl was progressively added to the mixture at …
Number of citations: 3 www.researchgate.net
CJ Moody, P Shah - Journal of the Chemical Society, Perkin …, 1989 - pubs.rsc.org
The first synthesis of the carbazole alkaloids carbazomycins A and B (1) is described. The key step is the regioselective Diets-Alder reaction between 1-methylpyrano[3,4-b]indol-3-one (…
Number of citations: 71 pubs.rsc.org
L Songzhu, D Xiangting, W Jinxian, L Guixia… - … Acta Part A: Molecular …, 2010 - Elsevier
… The mixture of 10 mmol of 1,10-phenanthroline-5,6-dione, 10 mmol of 9-ethyl-9H-carbazole-2-carbaldehyde, 15.4 g of NH 4 Ac, and 30 mL of HAc was stirred at 90 C for 4 h. Then the …
Number of citations: 41 www.sciencedirect.com
L Li, Y Liu, H Guo, Y Wang, Y Cao, A Liang, H Tan… - Tetrahedron, 2010 - Elsevier
A series of bipolar-transporting europium(III) complexes containing carbazole and oxadiazole units were synthesized and characterized. Two intense UV absorption bands at around …
Number of citations: 17 www.sciencedirect.com

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